

# In-Depth Technical Guide: FAK/Aurora Kinase-IN-1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual Focal Adhesion Kinase (FAK) and Aurora Kinase inhibitor, **FAK/aurora kinase-IN-1**. The document details its chemical structure, synthesis, biological activity, and the signaling pathways it modulates. Experimental protocols for relevant assays are also provided to facilitate further research and development.

## **Core Compound Information**

**FAK/aurora kinase-IN-1** is a potent small molecule inhibitor targeting both FAK and Aurora kinases, key regulators of cell proliferation, survival, and migration. Its dual-targeting nature presents a promising avenue for cancer therapy by simultaneously disrupting multiple oncogenic signaling pathways.

**Chemical and Physical Properties:** 

Property	Value
CAS Number	2178117-69-4
Molecular Formula	C23H24CIN7O3
Molecular Weight	481.94 g/mol



#### **Chemical Structure**

The precise chemical structure of **FAK/aurora kinase-IN-1** is disclosed in patent WO2018019252A1, where it is referred to as compound 11. The core of the molecule is a 2,4-diaminopyrimidine scaffold, a common feature in many kinase inhibitors.

(Image of the 2D chemical structure of **FAK/aurora kinase-IN-1** would be inserted here if available from the patent.)

## **Synthesis Protocol**

The synthesis of **FAK/aurora kinase-IN-1** involves a multi-step process typical for the construction of substituted 2,4-diaminopyrimidine derivatives. While the exact, detailed protocol is proprietary and contained within patent WO2018019252A1, a general synthetic strategy can be inferred from literature on similar compounds. The synthesis generally proceeds through the sequential substitution of a di- or tri-chlorinated pyrimidine core.

#### General Synthetic Scheme:

A common approach involves the nucleophilic substitution of a dichloro- or trichloropyrimidine with different amines at the C2 and C4 positions. The order of substitution is often crucial and dictated by the relative reactivity of the chlorine atoms and the nucleophilicity of the amines.

A representative chemical reaction scheme illustrating the synthesis of a 2,4-diaminopyrimidine core would be depicted here.

### **Quantitative Biological Activity**

**FAK/aurora kinase-IN-1** exhibits potent inhibitory activity against both FAK and Aurora kinases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.[1]

Target Kinase	IC50 (nM)
Focal Adhesion Kinase (FAK)	6.61
Aurora Kinase	0.91



Note: The specific Aurora kinase isoform (A, B, or C) for the 0.91 nM IC50 value is not explicitly stated in the readily available public information. Further investigation into the patent literature or specific biochemical assays would be required to determine the selectivity profile across Aurora kinase isoforms.

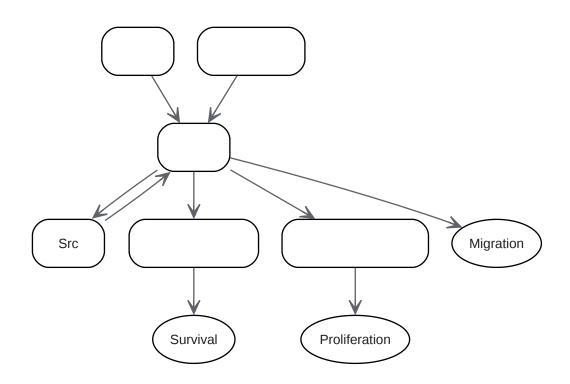
#### **Signaling Pathways and Mechanism of Action**

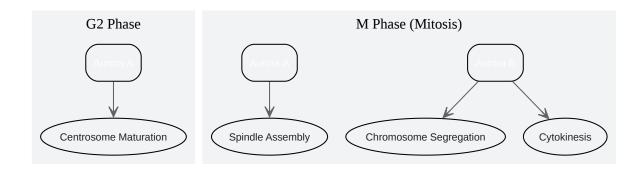
FAK and Aurora kinases are critical nodes in signaling pathways that drive cancer progression. Their simultaneous inhibition by **FAK/aurora kinase-IN-1** can lead to synergistic anti-tumor effects.

#### **FAK Signaling Pathway**

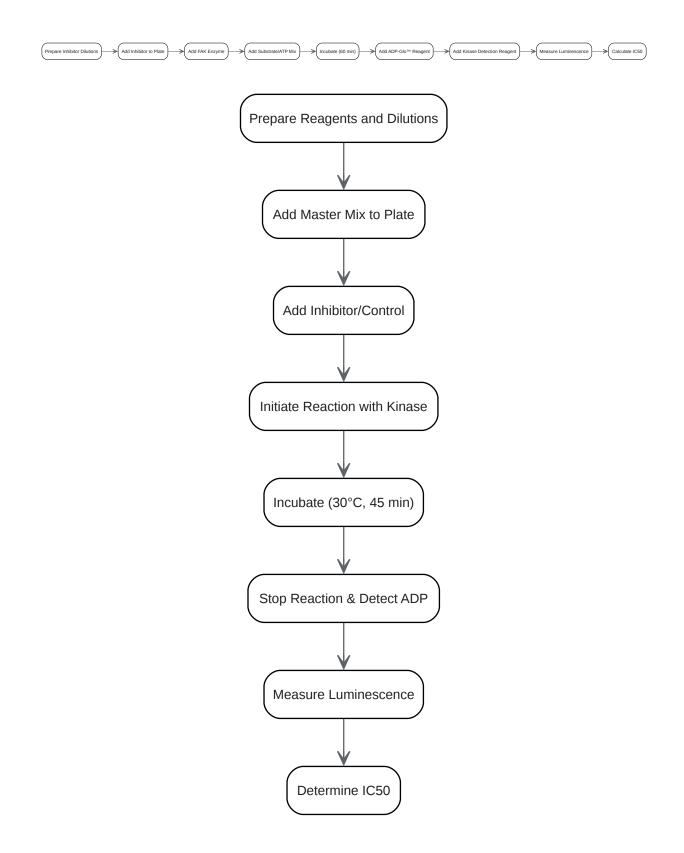
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival.[2][3] It is often overexpressed in various cancers.[2][3] Upon activation by integrin clustering or growth factor receptors, FAK autophosphorylates, creating docking sites for other signaling proteins like Src. This initiates downstream cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation.











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#### References

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